molecular formula C10H10ClNO B3092846 (R)-4-(4-Chlorophenyl)pyrrolidin-2-one CAS No. 123632-35-9

(R)-4-(4-Chlorophenyl)pyrrolidin-2-one

Cat. No.: B3092846
CAS No.: 123632-35-9
M. Wt: 195.64 g/mol
InChI Key: OVRPDYOZYMCTAK-QMMMGPOBSA-N
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Description

®-4-(4-Chlorophenyl)pyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones It features a pyrrolidinone ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(4-Chlorophenyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, such as 4-chlorobenzaldehyde and ®-pyrrolidin-2-one.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with ®-pyrrolidin-2-one in the presence of a suitable catalyst, such as piperidine, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure ®-4-(4-Chlorophenyl)pyrrolidin-2-one.

Industrial Production Methods

In an industrial setting, the production of ®-4-(4-Chlorophenyl)pyrrolidin-2-one may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-(4-Chlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidinones.

Scientific Research Applications

®-4-(4-Chlorophenyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(4-Chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(4-Chlorophenyl)pyrrolidin-2-one
  • 4-(4-Chlorophenyl)pyrrolidin-2-ol
  • 4-(4-Chlorophenyl)pyrrolidin-2-amine

Uniqueness

®-4-(4-Chlorophenyl)pyrrolidin-2-one is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer (S)-4-(4-Chlorophenyl)pyrrolidin-2-one. The presence of the 4-chlorophenyl group also imparts distinct properties, making it valuable for various applications.

Properties

IUPAC Name

(4R)-4-(4-chlorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRPDYOZYMCTAK-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To Baclofen (1.0 g, 4.7 mmol) in CH2Cl2 (20 mL) was added thionyl chloride (0.38 mL, 5.2 mmol), and the reaction was stirred for 10 minutes. Diisopropylethylamine (1.5 mL) was added, and the mixture was worked-up to give the title compound.
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1 g
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0.38 mL
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reactant
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20 mL
Type
solvent
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1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The solution of ethyl 3-(4-chlorophenyl)-4-nitrobutanoate (2.33 g) in acetic acid (18 ml) was stirred vigorously while iron powder (5.7 g) was added. The suspension was stirred at reflux temperature for 1.5 h. The resulting thick slurry was pored into a mixture of conc. HCl (30 ml) and ice (30 g). The aqueous layer was extracted with dichloromethane (2×50 ml) and the combined organic layers washed with water and dried (sodium sulfate). After evaporation of the solvent the oily residue was distilled with toluene to remove acetic acid whereupon crystallisation took place. The crude was washed with diethyl ether (3×2 ml) and dried in vacuo to afford 4-(4-chlorophenyl)-2-pyrrolidone (0.86 g) as colourless crystals.
Name
ethyl 3-(4-chlorophenyl)-4-nitrobutanoate
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
5.7 g
Type
catalyst
Reaction Step One
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Quantity
30 mL
Type
reactant
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[Compound]
Name
ice
Quantity
30 g
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-(4-Chlorophenyl)pyrrolidin-2-one
Reactant of Route 2
(R)-4-(4-Chlorophenyl)pyrrolidin-2-one
Reactant of Route 3
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(R)-4-(4-Chlorophenyl)pyrrolidin-2-one
Reactant of Route 4
(R)-4-(4-Chlorophenyl)pyrrolidin-2-one
Reactant of Route 5
(R)-4-(4-Chlorophenyl)pyrrolidin-2-one
Reactant of Route 6
(R)-4-(4-Chlorophenyl)pyrrolidin-2-one

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